molecular formula C13H13O5P B15162328 [Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid CAS No. 144146-73-6

[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid

Cat. No.: B15162328
CAS No.: 144146-73-6
M. Wt: 280.21 g/mol
InChI Key: QPWMFUUCQVBMTN-UHFFFAOYSA-N
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Description

Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid: is a chemical compound with the molecular formula C13H13O5P . It is a derivative of phosphonic acid and contains a phenyl group substituted with a hydroxyl group and a phenoxy group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid typically involves the reaction of 4-phenoxyphenol with phosphorous acid under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of solvents and reagents that are optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The compound can be reduced to remove oxygen atoms.

  • Substitution: : The phenyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Various electrophiles and nucleophiles can be used to substitute the phenyl group.

Major Products Formed

  • Oxidation: : Formation of 4-phenoxybenzaldehyde or 4-phenoxybenzoic acid .

  • Reduction: : Formation of 4-phenoxybenzyl alcohol .

  • Substitution: : Formation of 4-phenoxyphenyl derivatives with different functional groups.

Scientific Research Applications

Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of other chemical compounds.

  • Biology: : Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid: can be compared with other similar compounds, such as:

  • Hydroxy(4-hydroxyphenyl)methyl]phosphonic acid

  • Hydroxy(4-methoxyphenyl)methyl]phosphonic acid

  • Hydroxy(4-nitrophenyl)methyl]phosphonic acid

These compounds share structural similarities but differ in the substituents on the phenyl ring, leading to variations in their chemical properties and applications.

Properties

CAS No.

144146-73-6

Molecular Formula

C13H13O5P

Molecular Weight

280.21 g/mol

IUPAC Name

[hydroxy-(4-phenoxyphenyl)methyl]phosphonic acid

InChI

InChI=1S/C13H13O5P/c14-13(19(15,16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,13-14H,(H2,15,16,17)

InChI Key

QPWMFUUCQVBMTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(O)P(=O)(O)O

Origin of Product

United States

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